Methyl 2,4,6-trichloronicotinate
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Overview
Description
Methyl 2,4,6-trichloronicotinate is a chemical compound belonging to the family of chloronicotinates. It is characterized by its white crystalline solid form and solubility in organic solvents. The compound has a molecular formula of C₇H₄Cl₃NO₂ and a molecular weight of 240.471 g/mol . It is primarily used for research purposes and is known for its stability under ambient storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-trichloronicotinate typically involves the chlorination of nicotinic acid derivatives. One common method includes the reaction of 2,4,6-trichloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6-trichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea under basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of substituted nicotinates.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2,4,6-trichloronicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4,6-trichloronicotinate involves its interaction with specific molecular targets. It is known to interact with nicotinic acetylcholine receptors, leading to various biological effects. The compound’s chlorinated structure allows it to form strong interactions with these receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichloronicotinate
- Methyl 2,6-dichloronicotinate
- Methyl 3,5-dichloronicotinate
Uniqueness
Methyl 2,4,6-trichloronicotinate is unique due to the presence of three chlorine atoms at specific positions on the nicotinate ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its dichlorinated counterparts .
Properties
IUPAC Name |
methyl 2,4,6-trichloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAISDXHCRPYTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745244 |
Source
|
Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218994-35-4 |
Source
|
Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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